
tert-butyl 6-(methylamino)hexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-(methylamino)hexanoate hydrochloride (TBMAH) is an organic compound which has been studied for its various biochemical and physiological effects. It is a synthetic derivative of a naturally occurring amino acid and has been used in a variety of laboratory experiments and research applications. TBMAH has been found to have a number of advantages over other compounds due to its high solubility in water and its relatively low cost.
Applications De Recherche Scientifique
Tert-butyl 6-(methylamino)hexanoate hydrochloride has been used in a variety of scientific research applications, including studies on the effects of drugs on the central nervous system, the effects of hormones on behavior, and the effects of drugs on the cardiovascular system. It has also been used to study the effects of environmental toxins on the body, to study the effects of nutrition on health, and to study the effects of drugs on the immune system.
Mécanisme D'action
Tert-butyl 6-(methylamino)hexanoate hydrochloride acts as an agonist at the G-protein coupled receptor, which is a type of receptor found in the body that is involved in signal transduction. When this compound binds to the receptor, it activates the signal transduction pathway, which leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, an important neurotransmitter involved in movement and reward. It has also been found to increase the release of norepinephrine, a neurotransmitter involved in the regulation of mood and stress. Additionally, this compound has been found to increase the release of serotonin, a neurotransmitter involved in the regulation of mood, sleep, and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of tert-butyl 6-(methylamino)hexanoate hydrochloride is its high solubility in water, which makes it easy to use in laboratory experiments. Additionally, this compound is relatively inexpensive, which makes it a cost-effective option for use in laboratory experiments. The main limitation of this compound is its relatively short half-life, which means that it must be used quickly and in small doses in order to be effective.
Orientations Futures
There are a number of potential future directions for research involving tert-butyl 6-(methylamino)hexanoate hydrochloride. These include further research into the biochemical and physiological effects of this compound, as well as research into its potential applications in the treatment of various diseases and conditions. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective drugs and treatments. Finally, further research into the potential toxicity of this compound could lead to improved safety protocols for its use in laboratory experiments.
Méthodes De Synthèse
Tert-butyl 6-(methylamino)hexanoate hydrochloride can be synthesized using a two-step process. In the first step, 1-bromo-2,3-dihydroxypropane is reacted with methylamine in the presence of a base, such as potassium carbonate, to form the desired this compound. In the second step, the reaction mixture is treated with hydrochloric acid to yield the final product.
Propriétés
IUPAC Name |
tert-butyl 6-(methylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-5-7-9-12-4;/h12H,5-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHTXQISXJCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)


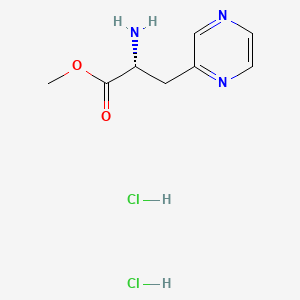
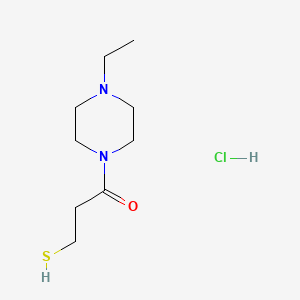
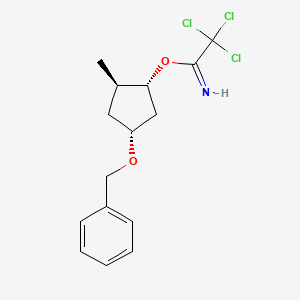

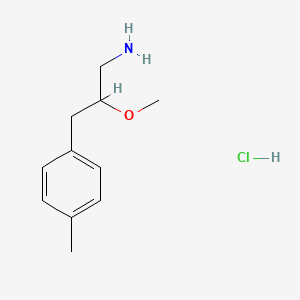


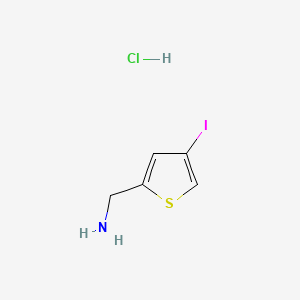
![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)
